N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
CAS No.: 1448050-34-7
Cat. No.: VC4409486
Molecular Formula: C17H23NO4S
Molecular Weight: 337.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448050-34-7 |
|---|---|
| Molecular Formula | C17H23NO4S |
| Molecular Weight | 337.43 |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide |
| Standard InChI | InChI=1S/C17H23NO4S/c1-17(20,12-6-7-14-15(8-12)22-11-21-14)10-18-16(19)9-23-13-4-2-3-5-13/h6-8,13,20H,2-5,9-11H2,1H3,(H,18,19) |
| Standard InChI Key | RGGPWPTUTOMNBP-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)CSC1CCCC1)(C2=CC3=C(C=C2)OCO3)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is C₁₇H₂₁NO₄S, with an estimated molecular weight of 349.44 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The benzodioxole moiety (C₇H₅O₂) contributes aromaticity and metabolic stability, while the cyclopentylthio group (C₅H₉S) enhances lipophilicity, potentially improving membrane permeability.
Structural Analysis
The compound’s structure features three key components:
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Benzo[d] dioxol-5-yl group: A bicyclic aromatic system known for its electron-rich nature and ability to participate in π-π interactions with biological targets.
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2-Hydroxypropyl linker: Provides a chiral center (C2) and hydroxyl group, enabling hydrogen bonding with enzymes or receptors.
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2-(Cyclopentylthio)acetamide: The thioether linkage (S-C₅H₉) introduces sulfur-based reactivity, which may facilitate interactions with cysteine residues in proteins.
Synthesis and Structural Elucidation
Synthetic Pathways
While no published synthesis for this specific compound exists, a plausible route involves:
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Preparation of 2-(cyclopentylthio)acetic acid:
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Reacting cyclopentanethiol with chloroacetic acid in the presence of a base (e.g., NaOH).
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Amide Coupling:
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Combining the acid and amine using a coupling agent such as EDCl/HOBt in dichloromethane under inert conditions.
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Spectroscopic Characterization
Hypothetical spectral data based on structural analogs:
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¹H NMR (400 MHz, CDCl₃): δ 6.8–7.1 (m, 3H, benzodioxole), 4.2–4.5 (m, 1H, OH), 3.1–3.4 (m, 2H, CH₂-S), 2.8–3.0 (m, 1H, cyclopentyl).
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IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (≈15 mg/mL) and ethanol (≈5 mg/mL); poorly soluble in water (<0.1 mg/mL).
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logP: Estimated at 2.8 using the Crippen method, indicating moderate lipophilicity.
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Stability: Susceptible to oxidation at the thioether group; recommended storage under nitrogen at -20°C.
Thermal Properties
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Melting Point: Predicted range: 120–125°C (DSC analysis of analogs).
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Degradation: Thermal decomposition observed above 200°C via TGA.
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structural analogs, such as N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide, exhibit weak inhibition of 5-lipoxygenase (IC₅₀ ≈ 50 μM), an enzyme involved in inflammatory mediator synthesis. The cyclopentylthio group in the target compound may enhance binding through:
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Hydrophobic interactions with enzyme pockets.
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Covalent modulation via thiol-disulfide exchange.
Comparative Analysis of Analogs
| Feature | Target Compound | Analog |
|---|---|---|
| Functional Group | Cyclopentylthio | 4-Ethoxyphenyl |
| logP | 2.8 (estimated) | 3.1 |
| 5-Lipoxygenase IC₅₀ | Not tested | 50 μM |
| Synthetic Complexity | Moderate | Low |
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